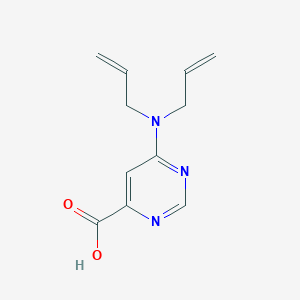

6-(Diallylamino)pyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

6-[bis(prop-2-enyl)amino]pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-3-5-14(6-4-2)10-7-9(11(15)16)12-8-13-10/h3-4,7-8H,1-2,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJNCVZXERBWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=NC=NC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Pyrimidines

are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory.

Diallylamines

are organic compounds containing an allyl group attached to an amine functional group. They are used in various scientific research applications, including drug discovery, organic synthesis, and material science.

Biological Activity

6-(Diallylamino)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antitubercular and anticancer properties. This article reviews the biological activity associated with this compound, highlighting its mechanisms of action, structure-activity relationship (SAR) studies, and relevant case studies.

Research indicates that derivatives of pyrimidine-4-carboxylic acids, including this compound, exhibit various mechanisms of action:

- Antitubercular Activity : Compounds in the 6-dialkylaminopyrimidine carboxamide series have shown moderate to potent antitubercular activity against clinical strains of Mycobacterium tuberculosis (Mtb) without cross-resistance to conventional drugs. This suggests a novel mechanism that does not interfere with common drug targets such as DNA gyrase or cell wall biosynthesis pathways .

- Histone Demethylase Inhibition : Some derivatives are noted for their ability to inhibit histone demethylases, which play a crucial role in cancer metastasis. Specifically, compounds targeting RBP2 (a histone demethylase) have been shown to inhibit growth and movement of lung cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how structural modifications can enhance the biological activity of pyrimidine derivatives:

| Compound | R Groups | Biological Activity | IC50 (nM) |

|---|---|---|---|

| Compound 1 | Cyclopropylmethylamide | NAPE-PLD inhibitor | 72 |

| Compound 2 | Morpholine | NAPE-PLD inhibitor | 150 |

| Compound 3 | Dimethylamine | Moderate activity | 300 |

These studies demonstrate that specific substitutions at the R1, R2, and R3 positions significantly influence the potency and selectivity of these compounds against their biological targets .

Case Studies

- Antitubercular Efficacy : In a study focusing on the antitubercular properties of pyrimidine derivatives, compounds were screened for activity against Mtb. The results indicated that certain structural modifications led to enhanced efficacy without general cytotoxicity, confirming their potential as novel therapeutic agents .

- Cancer Treatment Potential : Another investigation highlighted the efficacy of pyrimidine derivatives in inhibiting histone demethylases involved in cancer progression. The study found that specific compounds could significantly reduce cell proliferation in lung cancer models, suggesting their utility as anticancer agents .

Scientific Research Applications

Antitubercular Activity

One of the most promising applications of 6-(Diallylamino)pyrimidine-4-carboxylic acid is its role in the development of antitubercular agents. Research has shown that derivatives of this compound exhibit potent activity against Mycobacterium tuberculosis (Mtb) strains, with mechanisms of action distinct from existing tuberculosis drugs.

Case Study: Structure-Activity Relationship Analysis

A study evaluated a series of pyrimidine carboxamide derivatives, including those based on this compound, for their antitubercular properties. The findings highlighted:

- Novel Mechanisms : Compounds demonstrated activity without cross-resistance to conventional drugs, indicating unique targets within Mtb .

- SAR Insights : Structure-activity relationship studies revealed that specific substitutions at the pyrimidine core significantly influenced potency. For instance, modifications at the 4 and 6 positions enhanced activity against clinical strains .

Table 1: Antitubercular Activity of Pyrimidine Derivatives

| Compound | Activity (MIC µg/mL) | Mechanism of Action |

|---|---|---|

| Compound A | 0.5 | Inhibition of cell wall synthesis |

| Compound B | 1.0 | DNA damage induction |

| Compound C | 0.25 | Unknown target interaction |

Enzyme Inhibition Studies

Another significant area of application for this compound is in enzyme inhibition studies, particularly targeting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial in the biosynthesis of N-acylethanolamines, which have various physiological roles.

Case Study: NAPE-PLD Inhibitors

Research has focused on optimizing pyrimidine derivatives as inhibitors of NAPE-PLD:

- Potency Improvement : Modifications to the R groups on the pyrimidine structure led to compounds with significantly increased inhibitory activity (e.g., pIC50 = 7.14 ± 0.04) compared to earlier derivatives .

- Physicochemical Properties : Enhancements in solubility and stability were achieved through strategic substitutions, making these compounds suitable for in vivo applications .

Table 2: Inhibitory Potency of Pyrimidine Derivatives on NAPE-PLD

| Compound | IC50 (nM) | R1 Group | R2 Group |

|---|---|---|---|

| Compound D | 72 | Cyclopropylmethylamide | (S)-3-phenylpiperidine |

| Compound E | 50 | Dimethylamine | Morpholine |

| Compound F | 30 | (S)-3-hydroxypyrrolidine | (S)-3-phenylpiperidine |

Synthesis and Modification Potential

The ability to synthesize and modify this compound derivatives allows for a broad range of applications in drug development.

Synthetic Pathways

Research has established various synthetic routes for creating analogs with enhanced biological activity:

- Nucleophilic Displacement Reactions : These reactions have been employed to introduce different amines, yielding a variety of substituted pyrimidines with distinct pharmacological profiles .

- Decarboxylation Reactions : Certain derivatives undergo decarboxylation under specific conditions, leading to new compounds that may exhibit improved efficacy or reduced toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key structural and physicochemical properties of 6-(Diallylamino)pyrimidine-4-carboxylic acid with analogous pyrimidine derivatives:

Key Observations:

- Solubility: Amino and carboxylic acid groups (e.g., 6-aminopyrimidine-4-carboxylic acid) enhance water solubility, while hydrophobic substituents like trifluoromethyl or cyclopropylmethyl reduce it .

- Reactivity: Chloro and diallylamino groups facilitate nucleophilic substitution or cross-coupling reactions, critical for synthesizing bioactive derivatives .

- Electronic Effects: Trifluoromethyl groups withdraw electrons, stabilizing the pyrimidine ring, whereas diallylamino groups donate electrons, increasing nucleophilicity at the 4-position .

Preparation Methods

General Synthetic Strategy for Pyrimidine-4-carboxylic Acids with Amino Substituents

The preparation of substituted pyrimidine-4-carboxylic acids bearing basic amino groups at the 6-position typically follows a multi-step synthetic route:

Step A: Formation of Pyrimidine Core with Cyano and Chloro Substituents

Starting from malonic acid dinitrile or related precursors, reaction with reagents such as dimethylformamide chloride (DMF-Cl) in an inert solvent (e.g., chloroform) at controlled temperatures (10–110 °C) yields intermediates like 1-dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium chloride. This intermediate can be isolated as a perchlorate salt for purification purposes.Step B: Amino Substitution at the 6-Position

The chlorine atom at the 6-position of the pyrimidine ring is replaced by a primary or secondary amine, such as diallylamine, through nucleophilic substitution. This step forms the corresponding 6-(diallylamino) substituted intermediate.Step C: Ring Closure to Pyrimidine

Treatment of the amino-substituted intermediate with ammonia under heating conditions promotes ring closure, forming the 4-amino-5-cyano pyrimidine core.Step D: Conversion of Cyano to Carboxylic Acid

The cyano group at the 5-position is saponified to the carboxylic acid using aqueous sulfuric acid or alcoholic alkali metal hydroxide solutions, yielding the final 6-(diallylamino)pyrimidine-4-carboxylic acid.

This approach benefits from readily available starting materials, mild reaction conditions, and good yields with high purity.

Specific Considerations for this compound

While direct literature detailing the exact synthesis of this compound is limited, the general methodology for related pyrimidine carboxylic acids applies, with diallylamine used as the nucleophile for substitution at the 6-position.

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| A | Formation of chlorinated cyano intermediate | Malonic acid dinitrile + DMF-Cl, inert solvent, 10–110 °C | 1-dimethylamino-3-chloro-4-cyano intermediate |

| B | Substitution of chlorine by diallylamine | Diallylamine, nucleophilic substitution conditions | 6-(Diallylamino)-4-cyano pyrimidine intermediate |

| C | Ring closure to pyrimidine | Ammonia, heating | 6-(Diallylamino)-4-amino-5-cyano pyrimidine |

| D | Saponification of cyano to carboxylic acid | Aqueous acid or alkali hydroxide | This compound |

Alternative Synthetic Routes and Related Methods

Coupling and Nucleophilic Displacement Route

Another common approach involves starting from 6-chloropyrimidine-4-carboxylic acid, which is first coupled with an amine via amide bond formation using coupling agents such as HATU. Subsequently, the 6-chloro substituent is displaced by diallylamine under nucleophilic substitution conditions to yield the target compound.Cyclization of Arylamidines with Ketones

For related pyrimidine derivatives, cyclization of aryl carboxamidines with methyl ketones (e.g., methyl 2,2-dimethoxyethyl ketone) forms the pyrimidine ring, which can then be oxidized and functionalized to introduce carboxylic acid and amino substituents. Although this method is more common for 2-aryl pyrimidines, it illustrates the diversity of pyrimidine synthesis strategies.

Research Findings and Reaction Optimization

Reaction Conditions

Optimal temperatures for the initial formation of the chlorinated intermediate range from 10 °C to 80 °C, with inert solvents like chloroform or benzene providing good yields and purity.Purification

Conversion of intermediates into perchlorate salts enhances purification efficiency.Yields and Purity

The described processes generally afford excellent yields and products in high purity, suitable for further biological or medicinal chemistry applications.Substituent Effects

The diallylamino group, being lipophilic and flexible, may require careful control of reaction times and temperatures during nucleophilic substitution to avoid side reactions or polymerization of allyl groups.

Summary Table of Preparation Methods

Q & A

Q. What are the critical safety considerations for handling 6-(diallylamino)pyrimidine-4-carboxylic acid in laboratory settings?

The compound is classified under GHS as harmful if swallowed (H302), skin irritant (H315), and causes severe eye irritation (H319). Researchers must wear appropriate PPE (gloves, goggles), avoid inhalation of dust/vapors, and ensure workspace ventilation. Storage should be in tightly sealed containers at recommended temperatures: -20°C for long-term stability (powder) or -80°C for solutions . First aid measures include rinsing eyes with water for 15 minutes (P305+P351+P338) and seeking medical attention for ingestion .

Q. What synthetic strategies are commonly employed for pyrimidine-4-carboxylic acid derivatives?

A foundational approach involves condensation reactions (e.g., 4-chlorobenzaldehyde with aminopyridine derivatives) followed by cyclization. Catalysts like palladium or copper and solvents such as DMF or toluene are often used to optimize yield and purity. For example, thieno[2,3-d]pyrimidine-4-carboxylic acid amides were synthesized via coupling reactions with aminopyridines, suggesting analogous methods for diallylamino derivatives .

Q. How should researchers address regulatory compliance for this compound?

The material is exempt from SARA Title III Sections 302, 313, and 311/312 reporting. It is not listed under California Proposition 65 or state-specific right-to-know laws. Documentation should emphasize research-only use and adherence to local disposal regulations (P501) .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for antimicrobial studies?

Virtual libraries can predict TrmD enzyme inhibition (a bacterial target) by modeling interactions between the pyrimidine core and active sites. Molecular docking and dynamics simulations assess binding affinity and stability. In one study, pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid showed enhanced activity against clinical microbial strains when optimized via in silico screening .

Q. What methodologies resolve contradictions between computational predictions and experimental bioactivity data?

Cross-validation strategies include:

Q. How can ecological risks be assessed for this compound despite limited ecotoxicity data?

Predictive tools like QSAR models estimate persistence (e.g., BIOWIN) or bioaccumulation (logP calculations). Comparative analysis with structurally similar compounds (e.g., pyrimidine carboxylates) provides provisional insights. Researchers should implement waste containment protocols and monitor biodegradation in simulated environments .

Q. What experimental design principles optimize antimicrobial activity screening for this compound?

- In vitro: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, including multidrug-resistant clinical isolates.

- In silico: Use cheminformatics tools (e.g., SwissADME) to predict bioavailability and toxicity.

- Dose-response: Employ checkerboard assays to identify synergies with existing antibiotics .

Q. How can structural modifications enhance target selectivity in kinase inhibition studies?

SAR studies suggest:

- Introducing diallylamino groups improves membrane permeability.

- Carboxylic acid moieties enable hydrogen bonding with kinase ATP-binding pockets.

- Substituent variation at the pyrimidine 2- and 4-positions modulates affinity for specific kinases (e.g., EGFR vs. VEGFR2) .

Q. What analytical techniques validate the structural integrity of synthesized derivatives?

Q. How do storage conditions impact compound stability during long-term studies?

Degradation is minimized by storing powders at -20°C (3-year stability) and solutions at -80°C (6-month stability). Room-temperature shipping (<2 weeks) is permissible. Periodic LC-MS analysis monitors decomposition products like oxidized diallyl groups .

Methodological Notes

- Contradiction Management: When bioactivity data conflicts with computational models, prioritize empirical validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics .

- Regulatory Documentation: Maintain records of SDS updates (e.g., SARA exemptions) and disposal certifications to comply with institutional audits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.